(R)-TCO-OH

Description

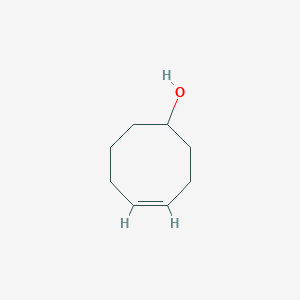

Structure

3D Structure

Properties

IUPAC Name |

(4Z)-cyclooct-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPDHOTYYDHPEN-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701316411 | |

| Record name | 4-Cycloocten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4277-34-3, 85081-69-2 | |

| Record name | 4-Cycloocten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooct-4-en-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4277-34-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119487 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cycloocten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701316411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclooct-4-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 85081-69-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is (R)-TCO-OH in click chemistry

An In-depth Technical Guide to (R)-TCO-OH in Click Chemistry For Researchers, Scientists, and Drug Development Professionals

Introduction to (R)-TCO-OH

(R)-TCO-OH, with the chemical name (R)-(E)-cyclooct-4-en-1-ol, is a pivotal reagent in the field of bioorthogonal chemistry.[1] It is a derivative of trans-cyclooctene (B1233481) (TCO), a highly strained alkene that has become an invaluable tool for chemical biologists.[2] Its significance lies in its ability to participate in exceptionally rapid and selective "click" reactions within complex biological systems.[2]

The structure of (R)-TCO-OH is composed of two key features:

-

The Trans-Cyclooctene (TCO) Moiety : This eight-membered ring contains a strained trans-double bond, which is the reactive component. The high ring strain provides the thermodynamic driving force for rapid participation in inverse-electron-demand Diels-Alder (IEDDA) reactions without the need for a catalyst.[1][2]

-

The Hydroxyl (-OH) Group : This functional group serves as a versatile handle for chemical modification, allowing (R)-TCO-OH to be attached to a wide array of molecules such as proteins, antibodies, small-molecule drugs, or imaging agents through standard conjugation chemistry.[1][2] The hydroxyl group also enhances the hydrophilicity of the molecule, improving its solubility and behavior in aqueous biological environments.[3]

The "(R)" designation refers to the specific stereochemistry at the hydroxyl-bearing carbon, which places the hydroxyl group in an axial position. This stereochemistry is critical as it significantly influences the molecule's reactivity.[4]

The Core Reaction: TCO-Tetrazine Ligation

The primary application of (R)-TCO-OH is its reaction with tetrazine (Tz) derivatives, known as the TCO-tetrazine ligation.[2] This reaction is a form of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition and is recognized as one of the fastest and most efficient bioorthogonal reactions available.[2][5]

The reaction proceeds in a two-step mechanism: a [4+2] cycloaddition between the electron-rich TCO (the dienophile) and the electron-poor tetrazine (the diene), followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product.[3][6]

Key characteristics of this reaction include:

-

Exceptional Speed : The reaction kinetics are remarkably fast, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹.[1][7] This allows for efficient labeling even at very low concentrations, which is crucial for in vivo studies.

-

Bioorthogonality : The TCO and tetrazine groups are highly selective for each other and do not interact with naturally occurring functional groups in biological systems, such as amines or thiols.[2][5]

-

Biocompatibility : The reaction proceeds under physiological conditions (aqueous environment, neutral pH, and ambient temperature) and does not require a toxic catalyst like copper, making it ideal for live-cell and in vivo applications.[2][3]

-

Irreversibility : The formation of a stable covalent bond and the release of nitrogen gas as the sole byproduct drive the reaction to completion.[2][3]

Data Presentation

Table 1: Core Properties of (R)-TCO-OH

| Property | Description |

| Chemical Name | (R)-(E)-cyclooct-4-en-1-ol[1] |

| CAS Number | 39637-78-0[8] |

| Molecular Formula | C₈H₁₄O[9] |

| Molecular Weight | 126.20 g/mol [9] |

| Storage Conditions | Store at -20°C for long-term storage, protected from light and moisture.[1] |

| Reactivity | The strained trans-cyclooctene ring undergoes a rapid, catalyst-free, and bioorthogonal IEDDA cycloaddition with tetrazines.[1] The hydroxyl group can be used for further derivatization. |

| Stability | TCO derivatives can isomerize to the less reactive cis-cyclooctene (CCO) form, a process that can be catalyzed by serum components like copper-containing proteins.[1][10] Dioxolane-fused TCO (d-TCO) derivatives show enhanced stability.[10] In one study, 75% of a TCO-conjugated antibody remained reactive in vivo after 24 hours.[1][11] |

The Role of Stereochemistry in Reactivity

The reactivity of TCO derivatives is critically influenced by the stereochemistry of substituents on the cyclooctene (B146475) ring.[4] In its most stable conformation, a substituent can be in either an axial or equatorial position.[4]

-

(R)-TCO-OH (Axial Isomer) : This isomer is characterized by higher ring strain. The increased strain energy results in a conformation that is closer to the transition state of the Diels-Alder reaction, which lowers the activation energy and significantly accelerates the reaction rate.[4]

-

(S)-TCO-OH (Equatorial Isomer) : This isomer exists in a more stable, lower-energy conformation. While still reactive, it reacts more slowly with tetrazines compared to the axial isomer.[4]

Experimentally, the axial (R)-isomer has been found to be up to four times more reactive than the equatorial (S)-isomer.[1][4] This makes (R)-TCO-OH the superior choice for applications where reaction speed is critical, such as in vivo imaging at low concentrations.[4]

Table 2: Comparison of Second-Order Rate Constants (k₂) for TCO-Tetrazine Reactions

| TCO Derivative | Tetrazine Partner | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| Parent TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2.0 x 10³ | Organic/Aqueous mix[2][11] |

| TCO conjugated to CC49 antibody | Indium-labeled tetrazine | (13 ± 0.08) x 10³ | PBS, 37°C[1][11] |

| (R)-TCO-OH (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 | Not Specified[4][11] |

| (R)-TCO-OH | 3,6-di-(2-pyridyl)-s-tetrazine | ~3.3 x 10⁵ | Acetonitrile/Water |

| d-TCO (syn-diastereomer) | 3,6-di-(2-pyridyl)-s-tetrazine | ~3.66 x 10⁵ | Water, 25°C[11] |

| s-TCO (conformationally strained) | 3,6-di-(2-pyridyl)-s-tetrazine | > 1.0 x 10⁶ | Not Specified[2][12] |

Applications in Research and Drug Development

The unique properties of the TCO-tetrazine ligation have led to its widespread adoption in various fields.[2]

-

Bioconjugation : (R)-TCO-OH is an excellent tool for covalently linking molecules.[2] After attaching the TCO moiety to a biomolecule of interest (e.g., an antibody), it can be rapidly and specifically conjugated to another molecule carrying a tetrazine tag, such as a fluorescent dye or a drug payload.[2]

-

Live-Cell Imaging : The bioorthogonality and fast kinetics are ideal for imaging dynamic processes in living cells.[2][13] A common strategy involves labeling a target on the cell surface with a TCO-antibody, followed by the addition of a tetrazine-fluorophore for visualization.[3]

-

Proteolysis-Targeting Chimeras (PROTACs) : (R)-TCO-OH serves as a linker for constructing PROTACs.[1][2][8] These molecules induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1] The TCO-tetrazine click reaction provides a highly efficient method for linking the two active ends of the PROTAC molecule.[1]

Experimental Protocols

Protocol 1: General Protein Bioconjugation Workflow

This protocol outlines the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester (synthesized from (R)-TCO-OH) and subsequent ligation with a tetrazine derivative.[1][2]

Part A: TCO Functionalization of Protein

-

Materials :

-

Methodology :

-

Protein Preparation : Ensure the protein solution is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using a desalting column.[1][2]

-

Reaction Setup : Immediately before use, prepare a fresh stock solution of the TCO-NHS ester in DMSO. Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1][2]

-

Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[2]

-

Quenching (Optional but Recommended) : Add quenching buffer to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes to stop the reaction by consuming any unreacted NHS ester.[1]

-

Purification : Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column according to the manufacturer's instructions. The eluate contains the purified TCO-labeled protein.[1][2]

-

Part B: Tetrazine Ligation ("Click" Reaction)

-

Materials :

-

Purified TCO-labeled protein from Part A.

-

Tetrazine derivative (e.g., Tz-Fluorophore) dissolved in DMSO.

-

-

Methodology :

-

Reaction Setup : Add the tetrazine derivative to the purified TCO-labeled protein solution. A slight molar excess (e.g., 1.5 to 5 equivalents) of the tetrazine is recommended to ensure complete reaction.[2][3]

-

Incubation : The reaction is typically very fast. Incubate for 30-60 minutes at room temperature.[2] For live-cell applications, the reaction will proceed under physiological conditions.

-

Analysis : The final bioconjugate is ready for downstream applications. The reaction progress can be monitored by the disappearance of the tetrazine's color or by analytical methods like SDS-PAGE or mass spectrometry.[2]

-

Protocol 2: Pre-targeted Live-Cell Imaging

This protocol outlines a common strategy for imaging cell-surface targets, which improves the signal-to-noise ratio by separating the targeting and labeling steps.[3]

-

Materials :

-

Adherent cells cultured in a glass-bottom dish.

-

TCO-functionalized antibody targeting a cell-surface protein.

-

Cell-impermeable Tetrazine-fluorophore.

-

Cell culture medium and wash buffer (e.g., PBS with Ca²⁺/Mg²⁺).[3]

-

-

Methodology :

-

Pre-targeting (TCO Installation) : Incubate the cells with the TCO-labeled antibody (e.g., 10 µg/mL) in cell culture medium for 1 hour at 37°C. This allows the antibody to bind to its target on the cell surface.[3]

-

Washing : Gently wash the cells three times with pre-warmed wash buffer to remove any unbound TCO-antibody.[3]

-

Ligation (Tetrazine Reaction) : Add the Tetrazine-fluorophore to the cells at a final concentration of 5-10 µM in fresh culture medium.[3]

-

Incubation : Incubate for 15-30 minutes at 37°C, protected from light.[3]

-

Final Wash & Imaging : Wash the cells twice with wash buffer to remove excess fluorophore. The cells are now ready for live-cell imaging using fluorescence microscopy.

-

Conclusion

(R)-TCO-OH and its derivatives are powerful reagents that have significantly advanced the capabilities of chemical biologists and drug developers.[2] The combination of a stable, functionalizable handle with the exceptionally fast, selective, and biocompatible TCO-tetrazine IEDDA reaction enables the precise construction of complex molecular tools.[2] From illuminating cellular machinery in real-time to developing next-generation targeted therapeutics like PROTACs and ADCs, the applications of (R)-TCO-OH continue to expand, solidifying its role as a cornerstone of modern bioorthogonal chemistry.[1][2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medkoo.com [medkoo.com]

- 10. benchchem.com [benchchem.com]

- 11. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Bioorthogonal Chemistry Enables in Situ Modulation of Stem Cell Behavior in 3D without External Triggers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to (R)-TCO-OH: Core Chemical Properties and Applications

(R)-TCO-OH , chemically known as (R)-(E)-cyclooct-4-en-1-ol , is a pivotal reagent in the field of bioorthogonal chemistry, offering a powerful tool for researchers, scientists, and drug development professionals.[1][2] Its unique structure, combining a strained trans-cyclooctene (B1233481) (TCO) moiety with a functional hydroxyl group, provides a versatile platform for the precise construction of complex biomolecules.[1][3] This guide delves into the core chemical properties, structure, and applications of (R)-TCO-OH, with a focus on its role in bioconjugation and the development of novel therapeutics like Proteolysis-Targeting Chimeras (PROTACs).[3][4]

Core Chemical Properties and Structure

The structure of (R)-TCO-OH is characterized by an eight-membered carbon ring containing a trans-double bond, which induces significant ring strain.[3] This inherent strain is the driving force behind its high reactivity. The "(R)" designation specifies the stereochemistry at the hydroxyl group, which is in an axial position in the most stable conformation.[5] This axial orientation results in greater ring strain compared to its (S)-equatorial counterpart, leading to significantly faster reaction kinetics.[5] The hydroxyl group provides a convenient handle for further chemical modifications, allowing for its incorporation into a variety of molecular scaffolds.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for (R)-TCO-OH and related derivatives, providing a comparative overview of their reactivity and stability.

| Property | Value |

| Chemical Name | (R)-(E)-cyclooct-4-en-1-ol[3] |

| Molecular Formula | C₈H₁₄O[4][6] |

| Molecular Weight | 126.20 g/mol [4][6] |

| Appearance | Colorless to light yellow liquid[6][7] |

| Solubility | Soluble in DMSO[7] |

| Storage Conditions | Store at -20°C for long-term storage, protected from light and moisture. Stable for several weeks at ambient temperature.[3][7] |

Table 1: General Chemical and Physical Properties of (R)-TCO-OH.

| TCO Derivative | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features and Conditions |

| Parent TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000[8] | The foundational TCO structure.[8] |

| TCO conjugated to CC49 antibody | [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³[3][9] | Demonstrates high reactivity even when conjugated to a large biomolecule at 37°C in PBS.[1][3][9] |

| (R)-TCO-OH (axial isomer) | 3,6-di-(2-pyridyl)-s-tetrazine (H-Tetrazine) | ~3.3 x 10⁵[10] | The axial isomer exhibits significantly faster kinetics, up to four times higher than the equatorial isomer, due to greater ring strain.[5] Reaction in Acetonitrile/Water.[10] |

| s-TCO (conformationally strained) | 3,6-di-(2-pyridyl)-s-tetrazine | (3,300 ± 40) x 10³[9] | Among the fastest TCOs, but can be less stable and prone to deactivation upon long-term storage.[1][9] |

| (E)-cyclooct-4-enol (TCO-OH) | [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | 210[9][11] | Reaction in PBS, pH 7.4 at 37°C.[9][11] |

Table 2: Comparative Reaction Kinetics of TCO Derivatives with Tetrazines.

| Condition | Half-life (t₁/₂) | Notes |

| Aqueous Buffer (pH 7.4) | > 1 week[10] | Generally stable under physiological conditions.[10] |

| Presence of Thiols (e.g., GSH) | > 24 hours[10] | Shows good stability in the presence of biological nucleophiles.[10] However, some derivatives can isomerize with high thiol concentrations.[12] |

| Serum/Plasma | > 12 hours[10] | Stability is sufficient for many in vivo applications.[10] |

| in vivo (TCO-conjugated antibody) | 0.67 days[3] | 75% of a TCO-conjugated antibody remained reactive in vivo after 24 hours.[3] |

Table 3: Stability of TCO Derivatives.

The Core Reaction: Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The primary utility of (R)-TCO-OH lies in its participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine derivatives.[1] This "click" reaction is exceptionally fast, bioorthogonal, and catalyst-free, allowing for the formation of a stable covalent bond in complex biological environments without interfering with native biochemical processes.[1][3] The reaction is driven by the release of significant strain energy from the trans-double bond in the cyclooctene (B146475) ring upon cycloaddition with the electron-poor tetrazine.[3] The process is irreversible due to the release of nitrogen gas (N₂), which forms a stable dihydropyridazine (B8628806) product.[9][10]

Applications in Drug Development and Research

The unique properties of (R)-TCO-OH make it a valuable tool in various research and drug development applications.

Bioconjugation

(R)-TCO-OH is widely used for covalently linking molecules.[1] After functionalizing a biomolecule of interest (e.g., an antibody) with TCO, it can be rapidly and specifically conjugated to another molecule carrying a tetrazine tag, such as a fluorescent dye or a drug payload.[1] This modular approach simplifies the synthesis of complex bioconjugates.[1]

PROTAC Synthesis

(R)-TCO-OH is an important building block in the synthesis of PROTACs.[3][4] A PROTAC is a heterobifunctional molecule that brings a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the POI.[3][4] The hydroxyl group of (R)-TCO-OH allows for its incorporation into the PROTAC linker, which can then be efficiently conjugated to the POI-binding and E3 ligase-binding moieties using the TCO-tetrazine click reaction.[3]

Experimental Protocols

The following are generalized protocols for key experiments involving (R)-TCO-OH. Optimization may be necessary for specific applications.

Protocol 1: General Protein Labeling with a TCO-NHS Ester

This protocol describes the labeling of a primary amine-containing biomolecule (e.g., a protein) with a TCO-NHS ester, followed by reaction with a tetrazine derivative.[1]

Materials:

-

Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS)

-

TCO-NHS ester solution (e.g., 10 mM in anhydrous DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column

-

Tetrazine-functionalized molecule (e.g., fluorescent dye)

Procedure:

-

Reactant Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.[2]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[3]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[1]

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes to stop the reaction.[2][3]

-

Purification: Remove excess, unreacted TCO-NHS ester and quenching buffer using a desalting spin column equilibrated with the desired storage buffer.[1][3]

-

Tetrazine Ligation: To the purified TCO-labeled protein, add a 5- to 10-fold molar excess of the tetrazine-functionalized molecule.[10] Incubate for 30-60 minutes at room temperature.[10] The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.[1]

Protocol 2: Monitoring Reaction Kinetics by UV-Vis Spectrophotometry

This protocol describes how to measure the reaction kinetics of a TCO-tetrazine ligation using UV-Vis spectrophotometry by monitoring the disappearance of the tetrazine's characteristic color.[9]

Materials:

-

(R)-TCO-OH derivative

-

Tetrazine derivative with a strong visible absorbance

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF for stock solutions

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvette

Procedure:

-

Prepare Stock Solutions: Accurately prepare stock solutions of the (R)-TCO-OH and tetrazine derivatives in anhydrous DMSO or DMF.[9]

-

Determine Tetrazine λmax: Dilute the tetrazine stock solution in the reaction buffer and scan the absorbance to determine its maximum absorbance wavelength (λmax).[9]

-

Setup the Reaction: In a quartz cuvette, add the reaction buffer. To create pseudo-first-order conditions, add the TCO solution to be in large excess (e.g., 10-fold or higher) compared to the tetrazine.[9]

-

Initiate and Monitor: Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature. Start the measurement in kinetics mode, monitoring the absorbance at the tetrazine's λmax. Add a small volume of the tetrazine stock solution to initiate the reaction and mix quickly.[9]

-

Data Analysis: Record the absorbance decay over time. The data can be fitted to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the TCO derivative.[8]

Conclusion

(R)-TCO-OH is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology.[3] Its unique combination of a highly reactive, bioorthogonal trans-cyclooctene moiety and a functionalizable hydroxyl group makes it an ideal component for the construction of complex biomolecules.[3] The high efficiency and specificity of the TCO-tetrazine iEDDA reaction enable the rapid and reliable synthesis of novel therapeutics and research tools, including PROTACs and precisely labeled bioconjugates.[3] Understanding its chemical properties and the experimental protocols for its use is crucial for leveraging its full potential in advancing scientific research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. (R)-TCO-OH | 85081-69-2 | Benchchem [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of (R)-TCO-OH Tetrazine Ligation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and practical application of the inverse-electron-demand Diels-Alder (IEDDA) reaction between (R)-TCO-OH and tetrazines. This powerful bioorthogonal ligation has become an indispensable tool in chemical biology, drug development, and molecular imaging due to its exceptionally rapid kinetics and high specificity.

Core Principles of the (R)-TCO-OH Tetrazine Ligation

The reaction between a trans-cyclooctene (B1233481) (TCO), such as (R)-TCO-OH, and a tetrazine is a [4+2] cycloaddition. The reaction is driven by the high ring strain of the TCO and the electron-deficient nature of the tetrazine ring system, allowing the reaction to proceed rapidly without the need for a catalyst.[1] The initial cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a stable dihydropyridazine (B8628806) product. This process is irreversible, resulting in the formation of a stable covalent bond.[1]

(R)-TCO-OH is a specific chiral isomer of TCO that features a hydroxyl group. This hydroxyl group enhances the molecule's hydrophilicity, improving its solubility and performance in aqueous biological systems, a notable advantage over more hydrophobic TCO variants.[1] The "(R)" designation refers to the stereochemistry of the molecule, which can impact its reactivity and interactions within biological systems.[1][2]

Key Features of the Ligation:

-

Exceptional Speed: The reaction kinetics are remarkably fast, with second-order rate constants significantly higher than other click chemistry reactions. This enables labeling at very low concentrations, which is critical for in vivo applications.[2]

-

High Specificity and Bioorthogonality: TCOs and tetrazines are mutually reactive and generally do not cross-react with native biological functional groups, ensuring the reaction occurs only between the intended partners.[1][3]

-

Biocompatibility: The reaction proceeds efficiently under physiological conditions, including aqueous environments, neutral pH, and ambient temperature, without apparent toxicity.[1][2]

-

Irreversible Bond Formation: The release of nitrogen gas as the sole byproduct drives the reaction to completion and renders it irreversible.[1][2][4]

Reaction Mechanism

The ligation proceeds through an inverse-electron-demand Diels-Alder (IEDDA) mechanism. In this reaction, the electron-rich TCO acts as the dienophile, and the electron-poor tetrazine serves as the diene. The rate-determining step is the initial [4+2] cycloaddition, which is followed by the rapid elimination of nitrogen gas to form the stable dihydropyridazine product.

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway for TCO-tetrazine ligation.

Quantitative Data

The kinetics of the TCO-tetrazine ligation are a key aspect of its utility. The following tables summarize important quantitative data regarding reaction rates and the stability of TCO conjugates.

Reaction Kinetics

The second-order rate constants for the TCO-tetrazine ligation are exceptionally high, generally ranging from 10³ to 10⁶ M⁻¹s⁻¹.[5] The exact rate is dependent on the specific structures of the TCO and tetrazine, as well as the reaction conditions.

| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| TCO-conjugated antibody | Indium-labeled tetrazine | (13 ± 0.08) x 10³ | PBS, 37°C |

| General TCO | General tetrazine | 1 - 1 x 10⁶ | PBS buffer |

| TCO | ATTO-tetrazines | up to 1000 | Not Specified |

| TCO | Methyl-substituted tetrazines | ~1000 | Not Specified |

| TCO | Hydrogen-substituted tetrazines | up to 30,000 | Not Specified |

| TCO | Dipyridal tetrazine | 2000 (±400) | Not Specified |

| r-TCO-PEG4 | DMT | 80 | Not Specified |

| TCO-PEG₄ | Various tetrazine scaffolds | 1,100 - 73,000 | DPBS |

Data compiled from multiple sources.[5][6][7]

Factors that influence the reaction kinetics include:

-

Electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can significantly increase the reaction rate.[4][8]

-

The stereochemistry of the TCO derivative plays a role, with axial isomers like (R)-TCO-OH generally exhibiting faster reaction rates than their equatorial counterparts.[5][9]

Stability of (R)-TCO-OH Conjugates

The stability of the TCO moiety is crucial, especially in pre-targeting strategies where the TCO-modified molecule may circulate for extended periods. The primary pathway for deactivation is the isomerization of the reactive trans-cyclooctene to the less reactive cis-cyclooctene.

| Condition | Half-life (t₁/₂) | Notes |

| Aqueous Buffer (pH 7.4) | > 1 week | Generally stable under physiological conditions. |

| Presence of Thiols (e.g., GSH) | > 24 hours | Demonstrates good stability in the presence of biological nucleophiles. |

| In vivo (TCO-conjugated antibody) | 0.67 days | 75% of a TCO-conjugated antibody remained reactive in vivo after 24 hours. |

Data compiled from multiple sources.[1][5]

Experimental Protocols

Below are generalized protocols for common applications of (R)-TCO-OH and tetrazine ligation. Researchers should optimize concentrations, incubation times, and purification methods for their specific systems.

Protocol 1: Labeling of a TCO-Functionalized Protein with a Tetrazine-Fluorophore

This protocol describes the labeling of a protein that has been functionalized with a TCO moiety with a tetrazine-containing fluorescent dye.

Materials:

-

TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Tetrazine-fluorophore stock solution (e.g., 10 mM in DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

Methodology:

-

Reaction Setup: To the solution of TCO-functionalized protein, add a 5- to 10-fold molar excess of the Tetrazine-fluorophore stock solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 5% (v/v) to prevent protein denaturation.

-

Incubation: Gently mix the solution and incubate at room temperature for 30-60 minutes. For more sensitive proteins, the reaction can be performed at 4°C for 2-4 hours.

-

Purification: Remove the unreacted Tetrazine-fluorophore by passing the reaction mixture through a pre-equilibrated SEC column. Elute the labeled protein using PBS.

-

Characterization: Collect the fractions containing the labeled protein conjugate. Confirm the conjugation and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore at its maximum absorbance wavelength.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

(R)-TCO-OH: A Technical Guide to a cornerstone of Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

(R)-TCO-OH, or (R)-(E)-cyclooct-4-en-1-ol, has emerged as a pivotal tool in the field of bioorthogonal chemistry, enabling researchers to perform highly specific and rapid chemical ligations within complex biological systems.[1] Its unique structural and reactive properties have established it as a reagent of choice for a myriad of applications, ranging from cellular imaging to the development of next-generation therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[2][3] This technical guide provides an in-depth exploration of (R)-TCO-OH, its core properties, the foundational TCO-tetrazine ligation reaction, detailed experimental protocols, and its diverse applications.

Core Properties and Structure

(R)-TCO-OH is a derivative of trans-cyclooctene (B1233481) (TCO), a strained alkene that is central to its remarkable reactivity.[1] The molecule's structure is defined by two key features:

-

The Trans-Cyclooctene (TCO) Moiety : This eight-membered ring contains a highly strained trans-double bond. The significant ring strain is the driving force behind its rapid, catalyst-free reactivity in inverse-electron-demand Diels-Alder (IEDDA) reactions.[2][4]

-

The Hydroxyl (-OH) Group : This functional group provides a versatile handle for the covalent attachment of (R)-TCO-OH to a wide range of molecules, including proteins, antibodies, and small molecule drugs, through well-established conjugation chemistries.[1][2]

The "(R)" designation specifies the stereochemistry at the carbon bearing the hydroxyl group, which places the -OH group in an axial position in the most stable conformation.[5] This axial orientation contributes to a higher degree of ring strain compared to its (S)-equatorial counterpart, resulting in significantly faster reaction kinetics.[5]

The TCO-Tetrazine Ligation: A Bioorthogonal "Click" Reaction

The primary utility of (R)-TCO-OH lies in its exceptionally rapid and specific reaction with tetrazine (Tz) derivatives.[1] This reaction, a form of IEDDA cycloaddition, is a cornerstone of "click chemistry" and is characterized by several key features:[4][6]

-

Exceptional Speed : The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹.[4][7] This allows for efficient labeling and conjugation at very low, biologically relevant concentrations.[6]

-

High Specificity and Bioorthogonality : TCO and tetrazine moieties are mutually selective and do not interact with naturally occurring functional groups in biological systems.[4][6] This ensures that the reaction is highly specific and avoids off-target effects.

-

Biocompatibility : The reaction proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[4][8] This makes it ideal for applications in living cells and whole organisms.[8]

-

Irreversibility : The reaction forms a stable dihydropyridazine (B8628806) covalent bond and releases nitrogen gas (N₂) as the sole byproduct, which drives the reaction to completion.[3][4]

The reaction mechanism proceeds through a [4+2] cycloaddition, where the electron-rich TCO (dienophile) reacts with the electron-poor tetrazine (diene). This is followed by a retro-Diels-Alder reaction that irreversibly releases N₂, forming the stable conjugate.[3]

Quantitative Data

The performance of (R)-TCO-OH in bioorthogonal reactions is underscored by its physicochemical and reactive properties.

Physicochemical and Reactive Properties of (R)-TCO-OH

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol [2] |

| CAS Number | 39637-78-0[2] |

| Appearance | Liquid[2] |

| Purity | Typically >95%[9] |

| Solubility | Soluble in DMSO[2][9] |

| Storage Conditions | Store at -20°C for long-term storage, protected from light and moisture. Stable for several weeks at ambient temperature.[2][9] |

| Reactivity | The strained trans-cyclooctene ring readily undergoes a catalyst-free, bioorthogonal, and extremely fast inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazines. The hydroxyl group can be used for further derivatization.[2] |

TCO-Tetrazine Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for evaluating the speed of the TCO-tetrazine ligation. The rate is influenced by the specific structures of both the TCO and tetrazine derivatives, as well as reaction conditions like solvent and temperature.[3] The axial conformation of (R)-TCO-OH makes it significantly more reactive than its equatorial (S)-TCO-OH counterpart.[5]

| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Conditions |

| TCO-conjugated CC49 mAb | [¹¹¹In]In-labeled-Tz | (13 ± 0.08) x 10³ | PBS, 37°C[3] |

| s-TCO (water-soluble) | 3,6-di-(2-pyridyl)-s-tetrazine | (3,300 ± 40) x 10³ | Not Specified[3] |

| (E)-cyclooct-4-enol (TCO-OH) | [4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | 2,000 | PBS, pH 7.4, 20°C[3] |

| (R)-TCO-OH (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | ~4x faster than equatorial | PBS, 25°C[5] |

| (S)-TCO-OH (equatorial) | 3,6-di-(2-pyridyl)-s-tetrazine | Slower than axial | PBS, 25°C[5] |

Stability of TCO Conjugates

The in vivo stability of the TCO moiety is crucial, especially for pre-targeted applications where a TCO-modified molecule circulates before the administration of a tetrazine-tagged component.[10] The primary pathway for deactivation is the isomerization of the reactive trans-cyclooctene to the much less reactive cis-cyclooctene.[2]

| TCO Conjugate | Condition | Half-life (t₁/₂) / Stability | Notes |

| Generic TCO | Aqueous Buffer (pH 7.4) | > 1 week | Generally stable under physiological conditions.[4] |

| TCO-conjugated antibody | In vivo | 75% remained reactive after 24 hours | Isomerization can occur in the presence of thiols.[2] |

| s-TCO-conjugated mAb | In vivo | 0.67 days | Radical inhibitors can suppress isomerization during storage.[2] |

Experimental Protocols

This section provides generalized protocols for the use of (R)-TCO-OH in key applications. Optimization for specific molecules and experimental setups is recommended.

Protocol 1: General Antibody Labeling with a TCO-NHS Ester

This protocol describes the conjugation of a TCO moiety to an antibody via its primary amine groups (lysine residues) using a TCO-NHS ester.

Materials:

-

Antibody of interest in a primary amine-free buffer (e.g., PBS)

-

TCO-NHS ester (e.g., TCO-PEG4-NHS ester)

-

Anhydrous DMSO or DMF

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting columns or size-exclusion chromatography system

Procedure:

-

Antibody Preparation : Adjust the antibody concentration to 2-10 mg/mL in a suitable reaction buffer (e.g., PBS, pH 7.4-8.5).[10][]

-

TCO-NHS Ester Preparation : Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[12]

-

Conjugation Reaction : Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[10][12] Incubate for 1-2 hours at room temperature with gentle mixing.[10]

-

Quenching : Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[10]

-

Purification : Remove excess, unreacted TCO-NHS ester and other small molecules using a desalting column or size-exclusion chromatography to obtain the purified TCO-labeled antibody.[10][]

-

Characterization : Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry. Store the conjugate at 4°C or -20°C.

Protocol 2: Monitoring TCO-Tetrazine Kinetics via UV-Vis Spectrophotometry

This protocol outlines a method to determine the second-order rate constant of a TCO-tetrazine reaction by monitoring the disappearance of the tetrazine's characteristic absorbance.[3][6]

Materials:

-

(R)-TCO-OH derivative

-

Tetrazine derivative

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF for stock solutions

-

UV-Vis spectrophotometer with temperature control

-

Quartz cuvette

Procedure:

-

Prepare Stock Solutions : Prepare concentrated stock solutions (1-10 mM) of the (R)-TCO-OH and tetrazine derivatives in anhydrous DMSO or DMF.[3]

-

Determine Tetrazine λmax : Dilute the tetrazine stock solution in the reaction buffer and perform an absorbance scan (typically 400-600 nm) to identify the maximum absorbance wavelength (λmax), which is often between 510-550 nm.[3][6]

-

Set Up Pseudo-First-Order Conditions : To simplify the kinetics, use a significant excess (at least 10-fold) of the (R)-TCO-OH derivative compared to the tetrazine.[10]

-

Initiate Reaction and Monitor : a. Equilibrate the spectrophotometer and the reaction buffer to the desired temperature (e.g., 25°C or 37°C).[10] b. Add the tetrazine solution to the cuvette to get an initial absorbance of ~1.0. c. Initiate the reaction by adding the excess TCO solution and mix rapidly. d. Immediately begin monitoring the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete.[3]

-

Data Analysis : a. Plot the natural logarithm of the normalized absorbance (ln(A/A₀)) versus time. b. The slope of the resulting linear plot gives the pseudo-first-order rate constant (k_obs). c. Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [TCO] , where [TCO] is the concentration of the TCO derivative in excess.[6]

Applications in Research and Drug Development

The unique characteristics of the TCO-tetrazine ligation have propelled its use in a variety of advanced applications.

Live-Cell Imaging and Protein Labeling

The bioorthogonality and fast kinetics of the reaction are ideal for imaging dynamic processes in living cells.[1] A common strategy involves genetically encoding a protein of interest with a tag that can be labeled with a TCO derivative. Subsequent introduction of a tetrazine-fluorophore conjugate allows for real-time visualization of the protein's localization and trafficking.[1]

Antibody-Drug Conjugates (ADCs)

TCO-tetrazine chemistry is extensively used to construct ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells.[3][13] In this approach, a TCO-linker-drug conjugate is "clicked" onto a tetrazine-modified antibody.[13] This method allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and potentially more effective ADC products.[13]

PROTACs and "Click-to-Release" Systems

(R)-TCO-OH serves as a valuable linker for constructing PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[2] The TCO-tetrazine reaction provides a highly efficient method for linking the target-binding and E3 ligase-binding ends of the PROTAC.[2] Furthermore, this chemistry is employed in "click-to-release" strategies, where the reaction between a TCO-linked drug and a tetrazine triggers a chemical cascade that releases the active payload at a specific target site.[10][14]

Conclusion

(R)-TCO-OH is a powerful and versatile reagent that has significantly advanced the fields of chemical biology and drug development.[1] Its combination of a stable functional handle with the exceptionally fast, selective, and biocompatible TCO-tetrazine ligation enables the precise construction of complex molecular tools.[1] From illuminating the inner workings of living cells to pioneering next-generation targeted therapies, the applications of (R)-TCO-OH continue to expand, cementing its role as an indispensable component of the modern bioorthogonal chemistry toolkit.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. precisepeg.com [precisepeg.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. medkoo.com [medkoo.com]

- 10. benchchem.com [benchchem.com]

- 12. interchim.fr [interchim.fr]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

Introduction to Trans-Cyclooctene (TCO) Derivatives

An In-Depth Technical Guide to Trans-Cyclooctene (B1233481) Derivatives

For Researchers, Scientists, and Drug Development Professionals

Trans-cyclooctenes (TCOs) are highly strained, cyclic alkenes that have become indispensable tools in the field of bioorthogonal chemistry.[1] Their significance stems from their exceptionally rapid and selective reactivity with 1,2,4,5-tetrazine (B1199680) (Tz) derivatives through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction, often referred to as the tetrazine ligation, is distinguished by its remarkable speed, specificity, and biocompatibility, proceeding efficiently in complex biological environments without the need for cytotoxic metal catalysts.[3][4] These features make the TCO-tetrazine reaction an ideal platform for a wide range of applications, including live-cell imaging, biomolecule conjugation, targeted drug delivery, and the development of advanced therapeutic and diagnostic agents.[3][5]

The high ring strain of the trans-configured double bond within the eight-membered ring is the primary driver of the TCO's high reactivity. Over the years, various TCO derivatives have been synthesized to modulate this reactivity, enhance stability, and improve hydrophilicity, thereby expanding their utility in biomedical research.[1] The choice of a specific TCO derivative often involves a trade-off between reaction kinetics and stability in physiological conditions.[6]

Core Chemistry: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The cornerstone of TCO chemistry is its participation as a dienophile in the IEDDA reaction with a tetrazine diene. The reaction is exceptionally fast due to the high-energy, strained double bond of the TCO.[7] The process involves a [4+2] cycloaddition, which forms an unstable dihydropyridazine (B8628806) intermediate that rapidly eliminates nitrogen gas (N₂) to yield a stable pyridazine (B1198779) product.[8] This ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[4][9][10]

Data Presentation: Reactivity and Stability of TCO Derivatives

The reactivity of a TCO derivative is paramount for its application. Structural modifications to the cyclooctene (B146475) ring can significantly alter the reaction kinetics. For instance, conformationally strained derivatives like s-TCO and d-TCO exhibit enhanced reaction rates compared to the parent TCO.[1][9] However, this increased reactivity can sometimes compromise stability, particularly in the presence of thiols found in biological systems.[6] The following tables summarize key quantitative data for various TCO derivatives.

Table 1: Second-Order Rate Constants of TCO Derivatives with Tetrazines

| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions | Source(s) |

| Parent TCO | Diphenyl-s-tetrazine | 19.1 (± 1) | MeOH, 25°C | [9] |

| Parent TCO | Dipyridyl-s-tetrazine | 2,000 (± 400) | PBS | [8] |

| TCO-OH (axial) | 3,6-dipyridyl-s-tetrazine | (70 ± 2) x 10³ | Not Specified | [1] |

| s-TCO | 3,6-diphenyl-s-tetrazine | ~3,000 (160x faster than TCO) | Not Specified | [1] |

| d-TCO | Dipyridyl-s-tetrazine | 366,000 (± 15,000) | Water, 25°C | [9][11] |

| a-TCO (diol) | 3,6-dipyridyl-s-tetrazine | (150 ± 8) x 10³ | Not Specified | [1] |

| Cyclopropane-fused TCO | Dipyridyl-s-tetrazine | 3,300,000 (± 40,000) | Water, 25°C | [9][11] |

| Si-TCH | Not Specified | 1.14 x 10⁷ | 9:1 H₂O:MeOH | [12] |

Note: Reaction rates are highly dependent on the specific tetrazine partner, solvent, and temperature.

Table 2: Stability of TCO Derivatives

| TCO Derivative | Condition | Stability Observation | Source(s) |

| Parent TCO | 50% fresh mouse serum, 37°C | Almost complete conversion to cis-isomer within 7 hours. | [13] |

| d-TCO | Phosphate-buffered D₂O | No degradation or isomerization observed for up to 14 days. | [1] |

| d-TCO | Human serum, room temp. | > 97% remained as trans-isomer after 4 days. | [1] |

| d-TCO | Thiol presence (pH 7.4) | Susceptible to isomerization (43% after 5h). | [1] |

| s-TCO | High thiol concentrations | Prone to isomerization. | [6][13] |

Synthesis of TCO Derivatives

Functionalized TCO derivatives are typically synthesized via photochemical isomerization of their more stable cis-cyclooctene precursors.[2] To overcome the unfavorable equilibrium, this process is often performed in a flow chemistry setup.[14] The reaction mixture is continuously passed through a column containing silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO₃).[14] The silver(I) ions selectively complex with the trans-isomer, effectively trapping it and driving the reaction towards the desired product.[13][14] Subsequent decomplexation releases the pure trans-cyclooctene derivative.[14] This flow-based method is a significant improvement over batch reactions and has made various TCO derivatives more accessible.[2]

Applications in Drug Development and Research

The unique properties of the TCO-tetrazine ligation have led to its widespread adoption in several key areas of biomedical research.

-

Bioconjugation and In Vivo Chemistry: The reaction's speed and selectivity make it ideal for labeling biomolecules like proteins, peptides, and nucleic acids in complex biological media and even in living organisms.[1][15]

-

Pretargeted Nuclear Imaging and Therapy: This strategy decouples the targeting and delivery of a payload. First, a TCO-modified antibody is administered and allowed to accumulate at a target site (e.g., a tumor). After the unbound antibody has cleared from circulation, a radiolabeled tetrazine is injected, which rapidly "clicks" with the TCO-antibody conjugate in vivo, delivering a high concentration of the radiolabel to the target tissue for imaging (e.g., PET) or therapy.[1][16]

-

Targeted Drug Delivery & "Click-to-Release": TCO derivatives are integral to prodrug activation strategies.[17] In the "Click-Activated Protodrugs Against Cancer" (CAPAC) platform, a TCO-linked drug is activated at a tumor site by a tetrazine-modified biopolymer, enabling localized release of the therapeutic agent.[5][15]

-

Nanoparticle Functionalization: TCO groups can be incorporated into nanoparticles, allowing for efficient post-assembly functionalization with tetrazine-bearing molecules, such as radiolabels for dual-mode imaging.[16]

Experimental Protocols

The following are generalized protocols for the labeling and conjugation of proteins using TCO-tetrazine chemistry. Researchers should optimize conditions for their specific molecules of interest.

Protocol 1: Labeling a Protein with a TCO-NHS Ester

This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.

-

Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS) at pH 7.2-8.0. If the buffer contains primary amines like Tris, exchange it for PBS using a spin desalting column.[10]

-

Reagent Preparation: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[10]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[10]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle agitation.[10]

-

Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[10] The resulting TCO-activated protein is now ready for conjugation.

Protocol 2: Conjugation of a TCO-Labeled Protein to a Tetrazine-Labeled Molecule

This protocol details the final ligation step to form the conjugate.

-

Reactant Preparation: Ensure both the TCO-labeled protein (from Protocol 1) and the tetrazine-labeled molecule are in a compatible reaction buffer like PBS, pH 7.4.[8]

-

Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled molecule. A slight molar excess (e.g., 1.5 equivalents) of the tetrazine component is often used to ensure complete consumption of the TCO-protein.[8]

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. For more dilute samples or less reactive derivatives, longer incubation times may be necessary.[4][8]

-

Monitoring the Reaction: The reaction can often be monitored visually by the disappearance of the characteristic pink/red color of the tetrazine.[8] Alternatively, progress can be tracked by analyzing the consumption of the tetrazine via its absorbance between 510 and 550 nm.[8]

-

Purification (Optional): If necessary, the final conjugate can be purified from any excess tetrazine reagent using size-exclusion chromatography or dialysis.

References

- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Site-selective protein modification via disulfide rebridging for fast tetrazine/ trans -cyclooctene bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02687H [pubs.rsc.org]

- 5. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Photochemical syntheses, transformations, and bioorthogonal chemistry of trans -cycloheptene and sila trans -cycloheptene Ag( i ) complexes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04773H [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iris.unict.it [iris.unict.it]

- 16. Tetrazine—trans-Cyclooctene Chemistry Applied to Fabricate Self-Assembled Fluorescent and Radioactive Nanoparticles for in Vivo Dual Mode Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 𝗧𝗖𝗢 (𝙩𝙧𝙖𝙣𝙨-𝗰𝘆𝗰𝗹𝗼𝗼𝗰𝘁𝗲𝗻𝗲) 𝗗𝗲𝗿𝗶𝘃𝗮𝘁𝗶𝘃𝗲𝘀: 𝗧𝗵𝗲 𝗙𝗮𝘀𝘁𝗲𝘀𝘁 𝗖𝗹𝗶𝗰𝗸 𝗥𝗲𝗮𝗰𝘁𝗶𝗼𝗻 𝗥𝗲𝗮𝗴𝗲𝗻𝘁𝘀 | PDF [slideshare.net]

(R)-TCO-OH for PROTAC Linker Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[1][2]

This technical guide provides a comprehensive overview of (R)-trans-cyclooctenol ((R)-TCO-OH), a versatile building block for the synthesis of PROTAC linkers. Its unique chemical properties enable the use of "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, for the modular and efficient assembly of PROTACs.[3][4] This approach offers significant advantages in the rapid generation and optimization of PROTAC libraries.

Physicochemical Properties and Reaction Kinetics of (R)-TCO-OH

(R)-TCO-OH is a strained trans-cyclooctene (B1233481) derivative featuring a hydroxyl group. This structure provides a unique combination of high reactivity and a functional handle for further chemical modifications. The core of its utility lies in the TCO-tetrazine ligation, a bioorthogonal click reaction that is exceptionally fast and specific, allowing for the formation of a stable covalent bond in complex biological environments without interfering with native biochemical processes.[3]

| Property | Description | Reference |

| Appearance | White to off-white solid | |

| Molecular Weight | 126.18 g/mol | |

| Reactivity | The strained trans-cyclooctene ring readily undergoes an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazines. This reaction is catalyst-free and extremely fast. The hydroxyl group serves as a handle for further derivatization. | [3] |

| Reaction Kinetics | Second-order rate constants for the TCO-tetrazine ligation are typically in the range of 10³ to 10⁶ M⁻¹s⁻¹. The exact rate depends on the substituents on the tetrazine and the reaction conditions. | [3] |

| Stability | (R)-TCO-OH derivatives are generally stable under physiological conditions. However, prolonged storage or exposure to certain conditions can lead to isomerization to the less reactive cis-cyclooctene (CCO) isomer. | [3] |

PROTAC Signaling Pathway and Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalytically repeat the cycle.

PROTAC Mechanism of Action

The ubiquitin-proteasome system is a complex cellular machinery responsible for protein degradation. It involves a cascade of enzymatic reactions that ultimately tag substrate proteins with ubiquitin for recognition and degradation by the proteasome.

The Ubiquitin-Proteasome Pathway

Synthesis of Bifunctional Linkers from (R)-TCO-OH

The hydroxyl group of (R)-TCO-OH provides a versatile starting point for the synthesis of various bifunctional linkers. These linkers can then be used in a modular fashion to construct PROTACs.

Modular PROTAC Synthesis Workflow

Data Presentation: Quantitative Comparison of PROTACs

The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation) values. The following tables summarize data for PROTACs, including those utilizing click chemistry linkers, targeting BRD4 and BTK.

Table 1: Performance of BRD4-Targeting PROTACs

| PROTAC | E3 Ligase Ligand | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| TCO-ARV-771 (in situ formed) | VHL Ligand | TCO-containing | BRD4 | HeLa | ~400 (for complete degradation) | >90 | [1] |

| MZ1 | VHL Ligand | PEG | BRD4 | HeLa | 25 | >90 | |

| ARV-825 | Cereblon Ligand | PEG/Alkyl | BRD4 | RS4;11 | 1.8 | >95 | |

| dBET1 | Cereblon Ligand | PEG/Alkyl | BRD4 | 22Rv1 | 4.6 | >95 |

Table 2: Performance of BTK-Targeting PROTACs

| PROTAC | E3 Ligase Ligand | Linker Composition | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| MT-802 | Cereblon Ligand | PEG | BTK | MOLM-14 | 0.8 | >98 | |

| P13I | Cereblon Ligand | Alkyl/Ether | BTK | Ramos | 10 | >90 | |

| DD-03-171 | Cereblon Ligand | PEG | BTK | MOLM-14 | 5.6 | >95 |

Experimental Protocols

Protocol 1: Synthesis of (R)-TCO-amine from (R)-TCO-OH via Mitsunobu Reaction

This protocol describes the conversion of the hydroxyl group of (R)-TCO-OH to a primary amine.

Materials:

-

(R)-TCO-OH

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrazine (B178648) monohydrate

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of (R)-TCO-OH (1.0 eq) and phthalimide (1.2 eq) in anhydrous THF, add PPh3 (1.5 eq) at 0 °C under a nitrogen atmosphere.

-

Slowly add DIAD (1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the phthalimide-protected intermediate.

-

Dissolve the intermediate in ethanol and add hydrazine monohydrate (10 eq).

-

Reflux the mixture for 4 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Take up the residue in DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (R)-TCO-amine.

Protocol 2: Synthesis of (R)-TCO-carboxylic acid from (R)-TCO-OH via Jones Oxidation

This protocol describes the oxidation of the primary alcohol of a TCO-derivative to a carboxylic acid.

Materials:

-

(R)-TCO-OH derivative (e.g., TCO-PEG-OH)

-

Jones reagent (Chromium trioxide in sulfuric acid)

-

Isopropyl alcohol

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the (R)-TCO-OH derivative (1.0 eq) in acetone and cool the solution to 0 °C.

-

Slowly add Jones reagent dropwise until the orange color persists.

-

Stir the reaction at 0 °C for 1 hour.

-

Quench the reaction by adding isopropyl alcohol until the orange color disappears.

-

Dilute the mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the (R)-TCO-carboxylic acid derivative.

Protocol 3: Synthesis of a PROTAC via TCO-Tetrazine Ligation

This protocol outlines the final click chemistry step to form a PROTAC.

Materials:

-

TCO-functionalized molecule (e.g., POI ligand-(R)-TCO-Linker)

-

Tetrazine-functionalized molecule (e.g., E3 ligase ligand-Tetrazine)

-

Anhydrous reaction solvent (e.g., DMF or DMSO)

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

Procedure:

-

Dissolve the TCO-functionalized molecule (1.0 eq) in the anhydrous reaction solvent.

-

To this solution, add 1.0 to 1.2 molar equivalents of the tetrazine-functionalized molecule.

-

Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the PROTAC using preparative HPLC.

Protocol 4: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.

Materials:

-

Cells expressing the target protein

-

PROTAC of interest

-

Vehicle control (e.g., DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by gel electrophoresis and transfer to a membrane.

-

Block the membrane and incubate with the primary antibody for the target protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein and the loading control.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

Logical Relationships in PROTAC Design

Conclusion

(R)-TCO-OH is a powerful and versatile building block for the synthesis of PROTAC linkers. Its amenability to bioorthogonal click chemistry allows for a modular and efficient approach to PROTAC assembly, facilitating the rapid exploration of structure-activity relationships. The ability to easily derivatize the hydroxyl group of (R)-TCO-OH into various functional handles further expands its utility in creating a diverse range of linkers with different lengths, flexibilities, and physicochemical properties. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively utilize (R)-TCO-OH in the design and synthesis of next-generation protein degraders. The continued exploration of novel linker chemistries, such as those enabled by (R)-TCO-OH, will undoubtedly accelerate the development of innovative PROTAC-based therapeutics.

References

An In-depth Technical Guide to Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a powerful and versatile tool in the fields of chemical biology, drug development, and materials science.[1] Its remarkable combination of rapid kinetics, high specificity, and biocompatibility has established it as a leading bioorthogonal "click" chemistry.[1][2] This technical guide provides a comprehensive overview of the core principles of the iEDDA reaction, quantitative kinetic data, detailed experimental protocols, and visualizations of its application in key research and development workflows.

Core Principles and Mechanism

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[2][3] This is the reverse of the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[4] The reaction is governed by frontier molecular orbital (FMO) theory, where the energetic proximity of the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene dictates the reaction rate.[5] In the iEDDA reaction, the HOMO of the electron-rich dienophile and the LUMO of the electron-poor diene are close in energy, leading to a rapid, catalyst-free cycloaddition.[3]

The most commonly employed dienes in bioorthogonal iEDDA reactions are 1,2,4,5-tetrazines, which are highly electron-deficient.[6] These are often paired with strained, electron-rich dienophiles such as trans-cyclooctenes (TCO) and norbornenes.[1][5] The initial [4+2] cycloaddition forms an unstable bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction to irreversibly release dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[7] This product can subsequently be oxidized to a pyridazine.

Key advantages of the iEDDA reaction include:

-

Exceptionally Fast Kinetics: Second-order rate constants can reach up to 10⁶ M⁻¹s⁻¹, enabling efficient reactions at low, biologically relevant concentrations.[1][8]

-

High Specificity and Bioorthogonality: The reactants are highly selective for each other and do not cross-react with endogenous functional groups found in biological systems.[5][6]

-

Biocompatibility: The reaction proceeds efficiently in aqueous media under physiological conditions (pH 6-9) without the need for potentially toxic catalysts.[4][5]

Quantitative Data: Reaction Kinetics

The rate of the iEDDA reaction is highly dependent on the specific structures of the tetrazine and the dienophile. Electron-withdrawing groups on the tetrazine and increased ring strain in the dienophile generally lead to faster reaction rates.[6][9] The following table summarizes representative second-order rate constants for various tetrazine and dienophile pairs.

| Diene (Tetrazine Derivative) | Dienophile | Solvent/Conditions | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 118 |

| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 3.6 |

| 3-(p-methoxyphenyl)-6-phenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | Methanol | 2.3 |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Norbornene | Dichloromethane | 8.5 x 10⁻³ |

| (R)-TCO-OH (axial) | 3,6-diphenyl-s-tetrazine | PBS | 2000 |

| (R)-TCO-OH (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | PBS, 37°C | 30,000 |

Note: Reaction rates can vary depending on the specific substituents on the tetrazine and dienophile, as well as the reaction conditions.[8]

Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling with a Tetrazine-Fluorophore

This protocol outlines a general method for labeling an antibody with a tetrazine-functionalized fluorophore for use in imaging applications.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester

-

Tetrazine-fluorophore conjugate

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Spin desalting columns

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into PBS (pH 7.4) using a spin desalting column.

-

Adjust the antibody concentration to 1-5 mg/mL in PBS.

-

-

Activation of Antibody with TCO-NHS Ester:

-

Prepare a fresh stock solution of TCO-NHS ester in anhydrous DMSO (e.g., 10 mM).

-

Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the antibody solution.

-

Incubate the reaction mixture for 30-60 minutes at room temperature with gentle rotation.

-

Quench the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.

-

Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.

-

-

iEDDA Ligation with Tetrazine-Fluorophore:

-

Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM).

-

Add a 1.5 to 5-fold molar excess of the tetrazine-fluorophore to the purified TCO-labeled antibody solution.

-

Incubate the reaction for 30 minutes to 2 hours at room temperature, protected from light. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Purify the final antibody-fluorophore conjugate from unreacted tetrazine-fluorophore using a spin desalting column.

-

-

Characterization and Storage:

-

Determine the final concentration of the labeled antibody and the degree of labeling using UV-Vis spectrophotometry.

-

Store the final conjugate at 4°C, protected from light.

-

Protocol 2: Kinetic Analysis of an iEDDA Reaction by UV-Vis Spectroscopy

This protocol describes how to monitor the kinetics of an iEDDA reaction in an aqueous buffer.

Materials:

-

Tetrazine derivative

-